2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group and a 2,4-dihydroxybenzoate moiety
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
More research is needed to understand how this compound influences cellular processes and biochemical pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, efficacy, and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence metabolic pathways and biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which can result in altered drug metabolism and interactions . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular functions, which are important for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes various metabolic transformations, including hydroxylation, methylation, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . The localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 2,4-dihydroxybenzoic acid derivatives.
Reduction: Formation of 2-(4-methylphenyl)-2-hydroxyethyl 2,4-dihydroxybenzoate.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a methyl group instead of a 4-methylphenyl group.
Ethyl 2,4-dihydroxybenzoate: Similar structure but with an ethyl group instead of a 4-methylphenyl group.
2-(4-Methylphenyl)-2-oxoethyl benzoate: Similar structure but without the hydroxyl groups on the benzoate moiety.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate is unique due to the presence of both the 4-methylphenyl group and the 2,4-dihydroxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-10-2-4-11(5-3-10)15(19)9-21-16(20)13-7-6-12(17)8-14(13)18/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKVRVOXXRRPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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